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molecular formula C8H12N2O B1207617 2,4-Diaminoethoxybenzene CAS No. 5862-77-1

2,4-Diaminoethoxybenzene

Cat. No. B1207617
M. Wt: 152.19 g/mol
InChI Key: NQHVJMJEWQQXBS-UHFFFAOYSA-N
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Patent
US04005143

Procedure details

100 g (0.472 mol) of 2,4-dinitrophenetole were hydrogenated, in a 700 ml stirred autoclave, in 300 ml of o-toluidine with 12 g of water-moist palladium catalyst (1.0% by weight of palladium on active charcoal), corresponding to 4.8 g of dry catalyst, at about 80° C and a hydrogen pressure of between 5 and 10 bars. After about 23/4 hours, the hydrogen absorption and the reaction had ended. The catalyst was filtered off and the solvent and water of reaction were distilled off under normal pressure. 69.8 g (97.3% of theory) of crude 2,4-diaminophenetole of solidification point 63.5° C were obtained. The compound purified by distillation under reduced pressure had a solidification point of 64.2° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
catalyst
Reaction Step Four
[Compound]
Name
dry catalyst
Quantity
4.8 g
Type
catalyst
Reaction Step Five
Yield
97.3%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[O:13][CH2:14][CH3:15])([O-])=O.[H][H]>NC1C(C)=CC=CC=1.O>[NH2:1][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
NC=1C(=CC=CC1)C
Step Four
Name
Quantity
12 g
Type
catalyst
Smiles
O
Step Five
Name
dry catalyst
Quantity
4.8 g
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 80° C
CUSTOM
Type
CUSTOM
Details
After about 23/4 hours, the hydrogen absorption
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent and water of reaction
DISTILLATION
Type
DISTILLATION
Details
were distilled off under normal pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 69.8 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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